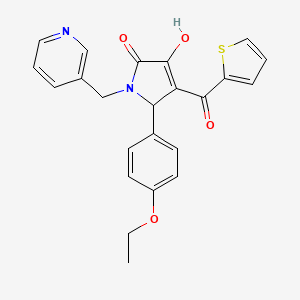
N-(4-fluorophenyl)-N'-(3-methylbutyl)thiourea
Vue d'ensemble
Description
N-(4-fluorophenyl)-N'-(3-methylbutyl)thiourea, also known as Raltegravir, is an antiretroviral drug used for the treatment of HIV infections. It belongs to the class of integrase inhibitors, which inhibit the integration of viral DNA into the host genome.
Mécanisme D'action
N-(4-fluorophenyl)-N'-(3-methylbutyl)thiourea works by inhibiting the integration of viral DNA into the host genome. It binds to the active site of the integrase enzyme, preventing the formation of the pre-integration complex. This prevents the viral DNA from integrating into the host genome, thereby inhibiting viral replication.
Biochemical and Physiological Effects:
This compound has been shown to be well-tolerated with minimal side effects. The most common side effects reported are gastrointestinal symptoms such as nausea, diarrhea, and abdominal pain. This compound has also been associated with elevations in liver enzymes, although this is rare. In terms of biochemical effects, this compound has been shown to reduce viral load and increase CD4 cell count in HIV-infected patients.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-fluorophenyl)-N'-(3-methylbutyl)thiourea is its high potency and specificity for the integrase enzyme. This makes it an ideal tool for studying the role of integrase in viral replication and integration. However, one limitation of this compound is its high cost, which may limit its use in some lab experiments.
Orientations Futures
There are several future directions for N-(4-fluorophenyl)-N'-(3-methylbutyl)thiourea research. One area of interest is the development of new integrase inhibitors with improved potency and selectivity. Another area of interest is the study of the long-term effects of this compound on viral replication and immune function. Additionally, this compound may have potential applications in the treatment of other viral infections, such as hepatitis B and C.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-N'-(3-methylbutyl)thiourea has been extensively studied for its efficacy and safety in the treatment of HIV infections. It has been shown to be highly effective in reducing viral load and increasing CD4 cell count in both treatment-naive and treatment-experienced patients. This compound has also been studied in combination with other antiretroviral drugs, and has been found to be well-tolerated with minimal drug interactions.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-3-(3-methylbutyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2S/c1-9(2)7-8-14-12(16)15-11-5-3-10(13)4-6-11/h3-6,9H,7-8H2,1-2H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQRBKFTSHCKTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=S)NC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(dipropylamino)sulfonyl]-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide](/img/structure/B3986426.png)
![methyl 4-[3-methoxy-4-(3-methylbutoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3986444.png)
![1-(2,5-dimethoxyphenyl)-5,5-bis[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3986452.png)
![methyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B3986455.png)
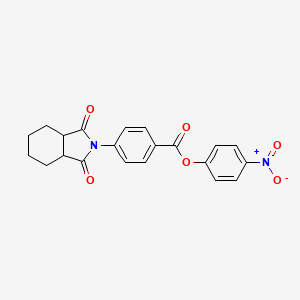
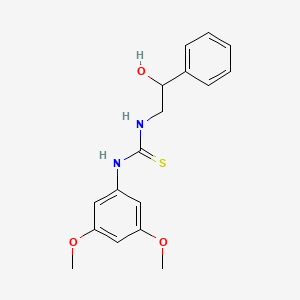
![1-(4-methylphenyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]ethanone](/img/structure/B3986470.png)
![4-{4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3986473.png)
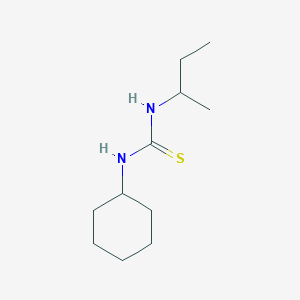
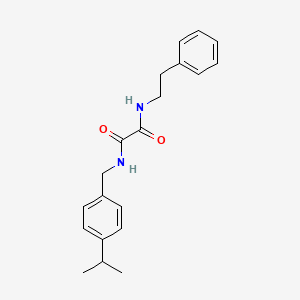
![1-(4-methylphenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]ethanone](/img/structure/B3986509.png)
